3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
Beschreibung
Eigenschaften
Molekularformel |
C16H17N5OS |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H17N5OS/c1-10-12(11(2)21-20-10)6-7-15(22)19-16-18-14(9-23-16)13-5-3-4-8-17-13/h3-5,8-9H,6-7H2,1-2H3,(H,20,21)(H,18,19,22) |
InChI-Schlüssel |
FGXRHWCKCOBUAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Thiazole Ring Synthesis via Hantzsch Reaction
The 4-(pyridin-2-yl)-1,3-thiazol-2-amine intermediate is synthesized using a modified Hantzsch thiazole synthesis. This involves:
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Reacting 2-bromo-1-(pyridin-2-yl)ethan-1-one with thiourea in ethanol under reflux.
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Cyclization to form the thiazole ring, yielding 4-(pyridin-2-yl)-1,3-thiazol-2-amine with a reported yield of 68–72%.
Reaction Conditions:
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Solvent: Ethanol
-
Temperature: 80°C
-
Duration: 6 hours
Characterization Data:
Propanamide Chain Functionalization
The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride is prepared via a two-step process:
Step 1: Michael Addition of Pyrazole
3,5-Dimethylpyrazole reacts with acrylonitrile in dimethylformamide (DMF) using sodium hydroxide as a base, forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. This method, adapted from similar pyrazole alkylations, achieves 60–65% yield.
Reaction Conditions:
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Solvent: DMF
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Temperature: 100°C
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Base: NaOH (10 mol%)
Step 2: Hydrolysis to Carboxylic Acid
The nitrile intermediate undergoes acidic hydrolysis (6M HCl, reflux) to yield 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, followed by conversion to the acyl chloride using thionyl chloride (SOCl2).
Amide Coupling Strategies
The final step involves coupling 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride with 4-(pyridin-2-yl)-1,3-thiazol-2-amine. Two methods are prevalent:
Method B: Carbodiimide-Mediated Coupling
Comparative Table:
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | NaOH, DCM | H2O/DCM | 55–60 | 90 |
| B | EDCl/HOBt, DMF | DMF | 75–80 | 95 |
Optimization and Characterization
Reaction Optimization
Analytical Characterization
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IR Spectroscopy: A strong absorption at 1670–1680 cm⁻¹ confirms the amide carbonyl group.
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Mass Spectrometry: Molecular ion peak at m/z 383.4 ([M+H]⁺) aligns with the expected molecular formula C19H18N6OS.
Challenges and Alternative Routes
Regioselectivity in Pyrazole Functionalization
Direct alkylation of 3,5-dimethylpyrazole often favors substitution at the 1-position rather than the 4-position. To address this, directed ortho-metalation strategies using lithium diisopropylamide (LDA) have been explored, enabling selective functionalization at the 4-position.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
The following comparison focuses on structurally analogous compounds, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Pyrazole vs. Imidazole : The target compound’s pyrazole ring (3,5-dimethyl substitution) offers steric bulk and metabolic stability compared to imidazole derivatives (e.g., compound 3 ), which may exhibit enhanced π-π stacking but reduced oxidative stability .
- Aromatic Substitution : Fluorophenyl and dimethoxyphenyl groups (compounds 29 , 3 ) enhance electronic interactions with hydrophobic pockets in biological targets, while the pyridin-2-yl group in the target compound contributes to hydrogen bonding .
Physicochemical and Spectroscopic Properties
Biologische Aktivität
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound characterized by its unique combination of a pyrazole ring, a pyridine moiety, and a thiazole structure. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties.
Structural Features
The compound's molecular structure includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.
- Thiazole structure : A five-membered ring containing both sulfur and nitrogen.
This structural diversity enhances its potential as a lead compound for drug development.
Anticancer Activity
Research indicates that compounds with pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can induce cytotoxic effects in various cancer cell lines. The compound’s structural components may enhance its interaction with biological targets involved in cancer progression.
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Compounds containing this scaffold have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide may also possess similar anti-inflammatory activity.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the thiazole ring in the compound may contribute to its effectiveness against bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
A notable study focused on the synthesis and biological evaluation of thiazole-based compounds highlighted the efficacy of related structures against cancer cell lines. The study reported that certain modifications to the thiazole ring could enhance anticancer activity significantly:
"The presence of electron-donating groups on the phenyl ring improved cytotoxicity against A549 cells" .
In another case study involving pyrazole-containing compounds, researchers found that these derivatives exhibited potent anti-tubercular activity, indicating their potential use in treating resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can be partially explained through SAR studies:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethyl groups on pyrazole | Increase lipophilicity and bioavailability |
| Thiazole nitrogen | Essential for binding to biological targets |
| Pyridine substitution | Modulates pharmacokinetic properties |
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of pyrazole and thiazole intermediates. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions between the pyrazole and thiazole moieties .
- Temperature control : Reflux conditions (~80–120°C) are often employed to accelerate reaction rates while avoiding decomposition .
- Purification : Column chromatography or recrystallization (e.g., using ethanol-DMF mixtures) ensures high purity (>95%) .
Q. How can spectroscopic methods confirm the compound’s structure?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm, pyrazole C-N stretches at ~1500 cm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHNOS) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Test activity against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Solubility : Use HPLC to measure partition coefficients (logP) in PBS or DMSO-water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., 0.1–5 mol% Pd for cross-coupling) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity in heterocycle formation .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust parameters dynamically .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic studies : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsomes) to identify poor absorption or rapid clearance .
- Metabolite profiling : Identify active/inactive metabolites using UPLC-QTOF-MS .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Methodological Answer :
- SAR Analysis : Compare analogs with substituent variations (see Table 1).
- Table 1 : Structural-Activity Relationship (SAR) of Analogues
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Pyrazole C-3 | -CH vs. -CF | Increased kinase selectivity (IC ↓ 5x) |
| Thiazole C-4 | -Ph vs. -Pyridinyl | Improved solubility (logP ↓ 0.8) |
Q. What computational methods predict binding affinity with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonds with pyrazole NH and thiazole S .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG) for lead optimization .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with computational conformation predictions?
- Methodological Answer :
- Crystal packing effects : X-ray structures (e.g., CCDC entry XYZ) may show non-biological conformations due to lattice forces .
- Solvent vs. vacuum : Simulations in implicit solvent (e.g., TIP3P) better mimic physiological conditions than gas-phase calculations .
- Flexible docking : Account for protein side-chain mobility using induced-fit docking protocols .
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